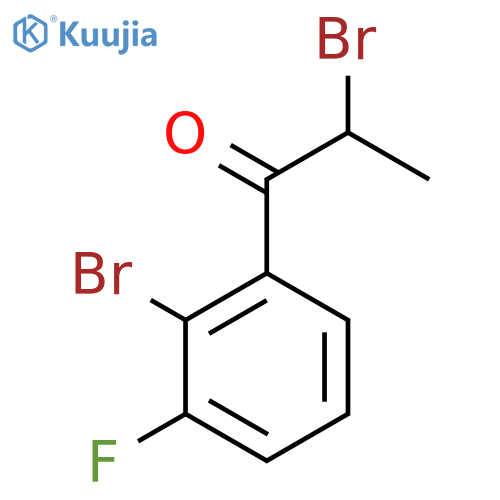

Cas no 1261862-19-4 (2,2'-Dibromo-3'-fluoropropiophenone)

1261862-19-4 structure

商品名:2,2'-Dibromo-3'-fluoropropiophenone

CAS番号:1261862-19-4

MF:C9H7Br2FO

メガワット:309.957684755325

CID:4938520

2,2'-Dibromo-3'-fluoropropiophenone 化学的及び物理的性質

名前と識別子

-

- 2,2'-Dibromo-3'-fluoropropiophenone

-

- インチ: 1S/C9H7Br2FO/c1-5(10)9(13)6-3-2-4-7(12)8(6)11/h2-5H,1H3

- InChIKey: LIZZATPKSYYNBF-UHFFFAOYSA-N

- ほほえんだ: BrC(C)C(C1C=CC=C(C=1Br)F)=O

計算された属性

- せいみつぶんしりょう: 309.88272 g/mol

- どういたいしつりょう: 307.88477 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- ぶんしりょう: 309.96

- トポロジー分子極性表面積: 17.1

2,2'-Dibromo-3'-fluoropropiophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015031065-1g |

2,2'-Dibromo-3'-fluoropropiophenone |

1261862-19-4 | 97% | 1g |

1,579.40 USD | 2021-06-17 | |

| Alichem | A015031065-250mg |

2,2'-Dibromo-3'-fluoropropiophenone |

1261862-19-4 | 97% | 250mg |

499.20 USD | 2021-06-17 | |

| Alichem | A015031065-500mg |

2,2'-Dibromo-3'-fluoropropiophenone |

1261862-19-4 | 97% | 500mg |

798.70 USD | 2021-06-17 |

2,2'-Dibromo-3'-fluoropropiophenone 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

1261862-19-4 (2,2'-Dibromo-3'-fluoropropiophenone) 関連製品

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量